Cas no 663194-95-4 (3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid)

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with a methyl group at the 3-position and a methylsulfanyl group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized thiophene scaffold, which serves as a versatile intermediate for the development of bioactive molecules. The presence of both carboxylic acid and sulfur-containing substituents enhances its reactivity, enabling applications in cross-coupling reactions, heterocycle functionalization, and ligand design. Its structural features make it suitable for exploring structure-activity relationships in medicinal chemistry, particularly in the synthesis of thiophene-based analogs.
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid structure
663194-95-4 structure
商品名:3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
CAS番号:663194-95-4
MF:C7H8O2S2
メガワット:188.267219543457
CID:5228791

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
    • 3-Methyl-5-(methylthio)thiophene-2-carboxylic acid
    • インチ: 1S/C7H8O2S2/c1-4-3-5(10-2)11-6(4)7(8)9/h3H,1-2H3,(H,8,9)
    • InChIKey: UMNDLRGHDYIQPY-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)SC(SC)=CC=1C

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR028AMS-5g
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid
663194-95-4 95%
5g
$4923.00 2023-12-15
1PlusChem
1P028AEG-250mg
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid
663194-95-4 95%
250mg
$813.00 2024-04-22
1PlusChem
1P028AEG-50mg
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid
663194-95-4 95%
50mg
$402.00 2024-04-22
abcr
AB611308-1g
3-Methyl-5-(methylthio)thiophene-2-carboxylic acid; .
663194-95-4
1g
€1527.80 2024-07-24
abcr
AB611308-500mg
3-Methyl-5-(methylthio)thiophene-2-carboxylic acid; .
663194-95-4
500mg
€1107.30 2024-07-24
Enamine
EN300-78013-0.5g
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
663194-95-4 95.0%
0.5g
$959.0 2025-02-22
Enamine
EN300-78013-1.0g
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
663194-95-4 95.0%
1.0g
$1229.0 2025-02-22
Enamine
EN300-78013-0.25g
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
663194-95-4 95.0%
0.25g
$607.0 2025-02-22
Enamine
EN300-78013-0.05g
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
663194-95-4 95.0%
0.05g
$285.0 2025-02-22
Aaron
AR028AMS-250mg
3-methyl-5-(methylsulfanyl)thiophene-2-carboxylicacid
663194-95-4 95%
250mg
$860.00 2025-02-15

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid 関連文献

3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acidに関する追加情報

3-Methyl-5-(Methylsulfanyl)Thiophene-2-Carboxylic Acid: A Comprehensive Overview

3-Methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid, also known by its CAS registry number CAS No. 663194-95-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The molecule consists of a thiophene ring substituted with a methyl group at position 3, a methylsulfanyl group at position 5, and a carboxylic acid group at position 2. These substituents impart distinctive chemical and physical properties to the compound, making it a valuable subject for research and development.

The synthesis of 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid involves a series of well-defined organic reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while minimizing energy consumption. Such advancements not only improve the scalability of the synthesis process but also align with contemporary sustainability goals in chemical manufacturing.

The chemical properties of 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid are heavily influenced by its thiophene backbone and substituent groups. The thiophene ring is aromatic and exhibits conjugation, which contributes to its stability and reactivity. The methylsulfanyl group introduces sulfur-based functionalities, enhancing the compound's ability to participate in redox reactions. Meanwhile, the carboxylic acid group imparts acidic properties, making it a versatile functional group for further chemical modifications. These characteristics make the compound suitable for applications in areas such as drug discovery, material science, and electronic devices.

In terms of applications, 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid has shown promise in the development of advanced materials. For example, researchers have investigated its use as a building block for constructing two-dimensional materials, such as graphene analogues, due to its planar structure and conjugated system. Additionally, the compound has been explored as a potential candidate for organic electronics, where its electronic properties could be harnessed in applications like organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical integrity.

The biological activity of 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid is another area of active research. Preclinical studies have suggested that the compound exhibits antioxidant and anti-inflammatory properties, making it a potential lead molecule for drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases and cancer therapy. Recent findings indicate that the compound can inhibit key enzymes involved in inflammation and oxidative stress, highlighting its therapeutic potential.

In conclusion, 3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid, with its unique chemical structure and versatile functional groups, continues to be a focal point in scientific research. Its applications span across multiple disciplines, from materials science to pharmacology, driven by advancements in synthesis techniques and an improved understanding of its properties. As research progresses, this compound is expected to unlock new possibilities in technology and medicine, solidifying its role as an important molecule in modern chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:663194-95-4)3-methyl-5-(methylsulfanyl)thiophene-2-carboxylic acid
A1212798
清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):468/656/905